Einecs 269-875-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 269-875-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details of this compound, including its chemical name and molecular formula, are crucial for understanding its properties and applications.
Vorbereitungsmethoden
The preparation of Einecs 269-875-6 involves various synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Analyse Chemischer Reaktionen
Einecs 269-875-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Einecs 269-875-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrial applications may include its use in the production of other chemical substances or materials .
Wirkmechanismus
The mechanism of action of Einecs 269-875-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Einecs 269-875-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help identify the specific advantages and limitations of this compound in various applications .
Conclusion
This compound is a versatile chemical compound with a wide range of applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action are essential for understanding its potential uses and effects. Comparing it with similar compounds can provide further insights into its unique properties and applications.
Eigenschaften
CAS-Nummer |
68368-49-0 |
---|---|
Molekularformel |
C15H36NO7P |
Molekulargewicht |
373.42 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;nonyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.C6H15NO3/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;8-4-1-7(2-5-9)3-6-10/h2-9H2,1H3,(H2,10,11,12);8-10H,1-6H2 |
InChI-Schlüssel |
VOLBIZCIRFKLQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.